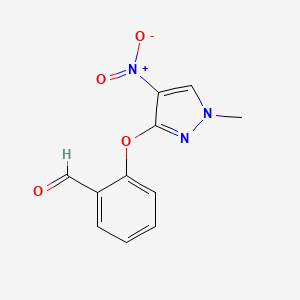

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Description

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a substituted pyrazole ring linked via an ether bridge. The compound’s structure combines aromatic aldehyde reactivity with the electron-withdrawing nitro group and steric effects of the methyl-substituted pyrazole. The analysis below focuses on structurally analogous compounds to infer trends in physicochemical behavior and synthetic challenges.

Properties

IUPAC Name |

2-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-13-6-9(14(16)17)11(12-13)18-10-5-3-2-4-8(10)7-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPBWJFSXMMXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC=CC=C2C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with a suitable benzaldehyde derivative. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Aldehyde Formation: The final step involves the reaction of the nitrated pyrazole with a benzaldehyde derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

Reduction: 2-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities attributed to the pyrazole moiety, which is known for its versatility in medicinal chemistry. Key activities include:

- Antimicrobial Activity : Various pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. Studies have indicated that compounds similar to 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in cancer therapy .

- Anti-inflammatory Effects : Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving multicomponent reactions (MCRs). These methods are favored for their efficiency and ability to produce complex structures with high yields. Notable synthetic approaches include:

- Multicomponent Reactions : MCRs have gained popularity for synthesizing biologically active pyrazole derivatives. They allow for the simultaneous formation of multiple bonds, leading to a more efficient synthetic process .

- Functionalization Techniques : The introduction of various functional groups onto the pyrazole ring can enhance the biological activity of the resulting compounds. This is achieved through electrophilic aromatic substitution or nucleophilic addition reactions .

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research:

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of a series of pyrazole derivatives, including those structurally related to this compound. The compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

In another research project, derivatives of this compound were synthesized and screened for anticancer activity against various cancer cell lines. The results showed that some compounds induced significant cell death, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Melting Points and Stability

- Triazole analogue : Melting point = 142°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding via aldehyde and triazole groups) .

- Pyrazine analogue : Lower melting point (72–73°C), likely due to reduced polarity of the pyrazine ring compared to triazole or nitro-substituted pyrazole .

- Target compound : Predictions based on structure: Higher melting point than pyrazine analogue due to nitro group enhancing polarity but lower than triazole analogue due to absence of bulky benzyl substituents.

Spectroscopic Features

- FTIR: Triazole analogue: Peaks at 1,680 cm⁻¹ (C=O stretch) and 2,100 cm⁻¹ (C≡N in triazole) . Pyrazole/nitro analogue (hypothetical): Expected strong C=O (~1,680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1,520–1,350 cm⁻¹).

- NMR :

Reaction Optimization

- Triazole analogue : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 68% yield. Catalyst quantity and solvent polarity critically influenced regioselectivity and yield .

- Pyrazine analogue : Likely prepared via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzaldehyde and methylpyrazine, though exact conditions are unspecified .

- Target compound : Synthesis would require etherification between 2-hydroxybenzaldehyde and a pre-functionalized pyrazole. Nitro groups may complicate reaction kinetics due to steric/electronic effects.

Biological Activity

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde, also known by its CAS number 1429419-00-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, emphasizing its pharmacological relevance.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 234.22 g/mol. The structure features a benzaldehyde moiety linked to a pyrazole derivative, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzaldehyde under controlled conditions. The detailed synthetic routes can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells. A study highlighted that pyrazole derivatives could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines like TNF- and nitric oxide in various in vitro models .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

- Anticancer Study : A recent investigation into a series of pyrazole-based compounds revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity against multiple cell lines. The study utilized both in vitro assays and in vivo models to confirm efficacy .

- Antimicrobial Evaluation : Another study focused on synthesizing 5-substituted pyrazoles and evaluating their antimicrobial properties against several pathogens. The results indicated that specific modifications to the pyrazole ring significantly increased activity against resistant strains .

- Anti-inflammatory Research : Research on pyrazole derivatives indicated that compounds could effectively reduce inflammation in animal models of arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What structural modifications of this compound could enhance cytotoxicity against cancer cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.